2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone
Description
2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone is a synthetic intermediate featuring a piperazine ring substituted with a carbamoyl group (CONH₂) at the 4-position and a tert-butoxycarbonyl (Boc)-protected amino group attached to an ethanone backbone.
Properties
IUPAC Name |
tert-butyl N-[2-(4-carbamoylpiperazin-1-yl)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O4/c1-12(2,3)20-11(19)14-8-9(17)15-4-6-16(7-5-15)10(13)18/h4-8H2,1-3H3,(H2,13,18)(H,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQRFVDFPNPYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCN(CC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201138773 | |
| Record name | 1,1-Dimethylethyl N-[2-[4-(aminocarbonyl)-1-piperazinyl]-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201138773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917202-00-7 | |
| Record name | 1,1-Dimethylethyl N-[2-[4-(aminocarbonyl)-1-piperazinyl]-2-oxoethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917202-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-[4-(aminocarbonyl)-1-piperazinyl]-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201138773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino compound.
Formation of the piperazine ring: The protected amino compound is then reacted with a suitable piperazine derivative to introduce the piperazine ring.
Introduction of the carbamoyl group: The piperazine derivative is further reacted with a carbamoylating agent to introduce the carbamoyl group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield deprotected or modified amine derivatives.
Scientific Research Applications
2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group and the carbamoyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Reactivity and Solubility: The carbamoyl group in the target compound enhances water solubility compared to non-polar substituents like allyl () or benzhydryl (). This polarity is critical for improving bioavailability in hydrophilic environments . Boc protection in the target compound stabilizes the amino group during synthesis, whereas the chloro group in ’s analogue increases reactivity for subsequent substitutions .
Biological Activity :
- Aryl-tetrazolyl derivatives () exhibit antimicrobial properties due to the tetrazole ring’s ability to mimic carboxylic acid groups, enhancing target binding .
- Thiophene-carbonyl-substituted compounds () are linked to kinase inhibition, leveraging the sulfur atom’s interaction with hydrophobic enzyme pockets .
Synthetic Utility :
Biological Activity
2-Boc-amino-1-(4-carbamoyl-piperazin-1-yl)-ethanone, with the CAS number 917202-00-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22N4O4
- Molar Mass : 286.33 g/mol
The biological activity of this compound is influenced by its structural components, particularly the piperazine moiety. Piperazines are known to interact with various neurotransmitter receptors, which may contribute to the compound's pharmacological effects. The presence of the carbamoyl group enhances solubility and bioavailability, potentially increasing its therapeutic efficacy.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar piperazine structures have shown effective inhibition against Mycobacterium tuberculosis and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for these compounds provide insight into their potency.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2-Boc-amino... | 1.25 | M. tuberculosis |
| Derivative A | 2.5 | E. coli |
| Derivative B | 1.0 | S. aureus |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The selectivity index (SI) is a crucial metric in determining the therapeutic window of a compound.
- MTT Assay Results :
- SI for 2-Boc-amino... : 53.6 (indicating low cytotoxicity)
- Compounds with SI ≥ 10 are considered promising candidates for further development.
Case Studies
In vivo studies utilizing murine models have demonstrated that derivatives of this compound exhibit promising results in combating infections caused by resistant strains of bacteria. One notable study showed that oral administration led to significant reductions in bacterial load without observable toxicity in treated mice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
